Fmoc-亚氨基二丙酸

描述

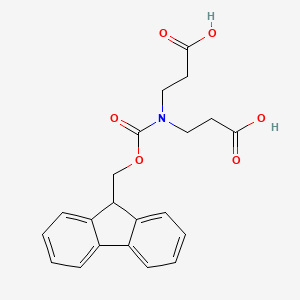

Fmoc-iminodipropionic acid is a chemical compound with the molecular formula C21H21NO6 and a molecular weight of 383.39 . It appears as a white powder .

Synthesis Analysis

Fmoc-iminodipropionic acid is synthesized using the principles of solid-phase synthesis . The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .Molecular Structure Analysis

Fmoc-iminodipropionic acid contains a total of 51 bonds, including 30 non-H bonds, 15 multiple bonds, 9 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis

Fmoc-iminodipropionic acid is a white powder . It has a molecular weight of 383.40 and a molecular formula of C21H21NO6 . It should be stored at 0-8 °C .科学研究应用

自组装和材料制造

Fmoc 修饰的氨基酸和短肽(包括衍生自 Fmoc-亚氨基二丙酸的那些)表现出自组装特性,这些特性被用来制造功能材料。Fmoc 基团的疏水性和芳香性增强了这些分子自组装成具有在细胞培养、生物模板、光学材料、药物输送系统、催化过程以及治疗和抗生素特性中的潜在应用的结构。这种广泛的应用突出了 Fmoc 修饰的生物分子在材料科学和生物技术中的多功能性 (Tao、Levin、Adler-Abramovich 和 Gazit,2016)。

DNA 结合多酰胺

Fmoc 固相合成技术的应用已经针对含有吡咯和咪唑氨基酸的多酰胺的生产进行了优化。这些多酰胺是具有与天然 DNA 结合蛋白相当的 DNA 结合能力的合成配体。Fmoc-Im(咪唑)和 Fmoc-Py(吡咯)酸作为这些多酰胺的构建模块的开发促进了它们的大量合成,证明了 Fmoc 化学在创造选择性和高亲和力 DNA 结合剂中的重要性 (Wurtz、Turner、Baird 和 Dervan,2001)。

固相肽合成

Fmoc 氨基酸是固相肽合成 (SPPS) 的基础,为肽组装提供了一种正交方法。Fmoc 化学提供的多功能性,包括各种固体载体、连接和保护基团,极大地促进了生物活性肽和小蛋白的合成。该方法支持创建具有在药物开发、生物材料和研究工具中潜在影响的复杂肽结构 (Fields 和 Noble,2009)。

抗菌应用

最近的研究探索了 Fmoc 修饰的肽和氨基酸的抗菌特性,特别是针对革兰氏阳性菌。Fmoc-苯丙氨酸与阿奇霉素等抗生素的组合显示出针对革兰氏阳性菌和革兰氏阴性菌的增强抗菌活性,表明一种协同机制增加了 Fmoc 修饰的化合物通过细菌膜的渗透性。这种创新方法表明了 Fmoc 修饰的化合物在开发新的抗菌策略和治疗中的潜力 (Gahane、Singh、Kumar 和 Thakur,2020)。

作用机制

Target of Action

The primary target of Fmoc-iminodipropionic acid is the amine group in organic synthesis . The compound is frequently used as a protecting group for amines , where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

Fmoc-iminodipropionic acid interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine, which serves as a temporary protecting group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in the solid-phase peptide synthesis (SPPS) . This makes the use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS very widespread .

Pharmacokinetics

Studies on similar fmoc-modified amino acids and short peptides have shown that they possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the fmoc moiety .

Result of Action

The result of Fmoc-iminodipropionic acid’s action is the formation of a protected amine group . This protection allows for further reactions to take place without the amine group being affected . Once the desired reactions have been completed, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of Fmoc-iminodipropionic acid can be influenced by environmental factors. For instance, the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols has been reported in aqueous media under mild and catalyst-free conditions . The reaction proved to be chemoselective in the presence of ambident nucleophiles .

安全和危害

未来方向

Fmoc-modified amino acids and short peptides, including Fmoc-iminodipropionic acid, show distinct potential for applications due to their inherent hydrophobicity and aromaticity . They possess eminent self-assembly features and can be used for the fabrication of functional materials . These materials have potential applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

生化分析

Biochemical Properties

Fmoc-iminodipropionic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, including those involved in the synthesis and modification of peptides. The compound’s hydrophobic and aromatic properties facilitate its interaction with hydrophobic regions of proteins, promoting the formation of stable complexes . Additionally, Fmoc-iminodipropionic acid can interact with enzymes such as proteases, which can cleave the Fmoc group under specific conditions, allowing for the controlled release of the protected amino acid .

Cellular Effects

Fmoc-iminodipropionic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of enzymes involved in these processes. For example, it can inhibit or activate specific enzymes, leading to changes in cellular metabolism and gene expression . Additionally, Fmoc-iminodipropionic acid can impact cell signaling pathways by interacting with signaling proteins and receptors, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of Fmoc-iminodipropionic acid involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. For instance, Fmoc-iminodipropionic acid can inhibit enzyme activity by blocking the active site or by inducing conformational changes that reduce the enzyme’s catalytic efficiency . Additionally, the compound can activate enzymes by stabilizing their active conformation or by promoting the formation of enzyme-substrate complexes . These interactions can result in changes in gene expression and cellular metabolism, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-iminodipropionic acid can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time, leading to a reduction in its effectiveness . Long-term studies have shown that Fmoc-iminodipropionic acid can have lasting effects on cellular function, including changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and degradation over time .

Dosage Effects in Animal Models

The effects of Fmoc-iminodipropionic acid can vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, including the activation of specific enzymes and the modulation of gene expression . At high doses, Fmoc-iminodipropionic acid can have toxic or adverse effects, including the inhibition of enzyme activity and the disruption of cellular metabolism . These threshold effects highlight the importance of carefully controlling the dosage of Fmoc-iminodipropionic acid in experimental settings to avoid potential toxicity .

Metabolic Pathways

Fmoc-iminodipropionic acid is involved in various metabolic pathways, including those related to amino acid metabolism and energy production. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, Fmoc-iminodipropionic acid can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . Additionally, the compound can affect the levels of specific metabolites, further influencing cellular function .

Transport and Distribution

Within cells and tissues, Fmoc-iminodipropionic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Additionally, Fmoc-iminodipropionic acid can accumulate in certain tissues, leading to localized effects on cellular function . These transport and distribution mechanisms are crucial for understanding the compound’s overall impact on cellular and tissue function .

Subcellular Localization

The subcellular localization of Fmoc-iminodipropionic acid can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Fmoc-iminodipropionic acid can be localized to the mitochondria, where it can influence energy production and cellular metabolism . Additionally, the compound can be targeted to the nucleus, where it can affect gene expression and cellular signaling pathways . Understanding the subcellular localization of Fmoc-iminodipropionic acid is essential for elucidating its overall role in cellular function .

属性

IUPAC Name |

3-[2-carboxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c23-19(24)9-11-22(12-10-20(25)26)21(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZRLPKOGSOKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,9-dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one](/img/structure/B3132731.png)

![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B3132737.png)

![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B3132844.png)